molecular formula C16H10ClNO2 B6391772 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid CAS No. 1262006-82-5

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid

Cat. No.: B6391772
CAS No.: 1262006-82-5
M. Wt: 283.71 g/mol
InChI Key: NZFOUDHNWJWRCB-UHFFFAOYSA-N
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Description

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group at the second position, a naphthalen-1-yl group at the fifth position, and a carboxylic acid group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chloro-5-bromopyridine with naphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-(naphthalen-1-yl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and naphthalen-1-yl groups may enhance its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid is unique due to the presence of both chloro and naphthalen-1-yl groups, which may confer distinct chemical and biological properties. These groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFOUDHNWJWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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